SM 21
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Overview
Description
. This compound is characterized by its unique bicyclic structure and the presence of a chlorophenoxy group, which contributes to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound’s structure, is the central core of these alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors in the nervous system, affecting neurotransmitter activity .
Biochemical Pathways
The compound’s influence on biochemical pathways is likely related to its interaction with the targets of tropane alkaloids. These alkaloids can affect various neurotransmitter systems, leading to changes in signal transmission in the nervous system
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. Given its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmitter activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM 21 involves several steps, starting with the preparation of the bicyclic coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
SM 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
SM 21 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to modulate cholinergic systems.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another bicyclic compound with cholinergic activity.
Atropine: A well-known anticholinergic agent with a similar structure.
Hyoscyamine: Shares structural similarities and pharmacological properties.
Uniqueness
What sets SM 21 apart is its selective σ2 antagonist activity, which is not commonly found in other similar compounds. This unique property makes it a valuable tool for studying σ2 receptors and their role in various physiological processes .
Properties
CAS No. |
155058-71-2 |
---|---|
Molecular Formula |
C22H28ClNO7 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
BHXGTFUQDGMXHA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-alpha-tropanyl-(2-Cl)-acid phenoxybutyrate SM 21 SM 21 maleate salt, (3(S)-endo)-isomer SM(21) SM-21 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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